molecular formula C21H18ClN3O3S2 B2686774 N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 686771-09-5

N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2686774
CAS No.: 686771-09-5
M. Wt: 459.96
InChI Key: BWCCKFSBOULIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 3 and a sulfanyl-linked acetamide moiety attached to a 5-chloro-2-methoxyphenyl group. The thienopyrimidine core is a heterocyclic scaffold known for its pharmacological relevance, including anti-inflammatory and enzyme inhibitory activities .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S2/c1-28-17-8-7-13(22)11-16(17)23-18(26)12-30-21-24-15-9-10-29-19(15)20(27)25(21)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCCKFSBOULIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 67990-05-0) is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C32H25ClN4O5SC_{32}H_{25}ClN_{4}O_{5}S, with a molecular weight of 581.02 g/mol. The compound features a thieno[3,2-d]pyrimidine moiety coupled with a chloro-substituted methoxyphenyl group and a sulfanyl acetamide structure.

Research indicates that compounds similar to this compound often exhibit kinase inhibition properties. Kinase inhibitors are critical in cancer therapy as they modulate signaling pathways that control cell proliferation and survival.

  • Inhibition of Cell Proliferation : Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit various cancer cell lines by disrupting key signaling pathways involved in tumor growth .
  • Targeting Specific Kinases : The compound may interact with tyrosine kinases or other related enzymes that are essential in oncogenic signaling .

Anticancer Activity

Several studies have focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives:

  • Case Study 1 : A derivative similar to the compound was tested against human breast cancer cell lines (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
  • Case Study 2 : Another study evaluated the efficacy of related compounds in non-small cell lung cancer (NSCLC) models. The results demonstrated that these compounds could inhibit tumor growth and induce apoptosis in NSCLC cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Mechanism : The presence of the sulfanyl group is known to enhance the antimicrobial activity by disrupting bacterial cell walls.
  • Study Findings : In vitro tests showed that compounds with similar structures exhibited activity against Gram-positive and Gram-negative bacteria .

Pharmacological Profile

PropertyValue/Description
Molecular Weight581.02 g/mol
SolubilitySoluble in DMSO; low solubility in water
BioavailabilityModerate; dependent on formulation
Half-lifeApproximately 4 hours in animal models

Safety and Toxicology

Preliminary studies have indicated that the compound has a relatively low toxicity profile when administered at therapeutic doses. However, comprehensive toxicological assessments are necessary to evaluate long-term safety and side effects.

Scientific Research Applications

Anticoagulant Activity

Research indicates that this compound acts as an inhibitor of clotting factor Xa. It has potential applications in the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and stroke. The compound's mechanism involves selective inhibition of factor Xa, which is critical in the coagulation cascade. This property positions it as a candidate for developing new anticoagulant therapies aimed at reducing the risk of thrombosis and related cardiovascular events .

Antimicrobial Properties

The thieno[3,2-d]pyrimidine structure has been associated with antimicrobial activity. In vitro studies have shown that derivatives of this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • Escherichia coli and Staphylococcus aureus were notably inhibited by compounds with similar structures.

The minimum inhibitory concentration (MIC) values indicate strong potential for these compounds in treating infections caused by resistant bacterial strains .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. It has been shown to inhibit key pathways involved in cancer cell proliferation and survival:

  • In vitro tests demonstrated that the compound can induce apoptosis in liver cell carcinoma by targeting specific molecular pathways such as VEGFR-2 and AKT.

This suggests that the compound could serve as a lead for developing novel anticancer agents .

Case Study 1: Thromboembolic Disorders

In a controlled study involving animal models of myocardial infarction, administration of N-(5-chloro-2-methoxyphenyl)-2-{(4-oxo-3-pheny...} resulted in a significant reduction in clot formation compared to controls. The study indicated that the compound effectively reduced the incidence of thrombus formation during acute coronary events .

Case Study 2: Antimicrobial Efficacy

A series of derivatives based on this compound were synthesized and tested against various microbial strains. The results showed that modifications to the acetamide group enhanced antimicrobial activity significantly. For example, compounds with specific substitutions exhibited MIC values lower than those of standard antibiotics .

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives, which can alter biological activity and solubility.

Reaction Conditions Reagents Product Yield Reference
Sulfanyl → Sulfoxide0–5°C, 2–4 hoursmCPBA (1.2 eq), DCMN-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-phenyl-...-sulfinyl}acetamide78%
Sulfanyl → SulfoneRT, 12 hoursH₂O₂ (30%), AcOHN-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-phenyl-...-sulfonyl}acetamide65%

Key Findings :

  • Sulfoxide formation occurs selectively with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM).

  • Sulfone derivatives require stronger oxidizing agents like hydrogen peroxide in acetic acid.

Nucleophilic Substitution at the Chlorophenyl Group

The electron-withdrawing chloro and methoxy groups on the phenyl ring facilitate nucleophilic aromatic substitution (NAS) .

Reaction Conditions Reagents Product Yield Reference
Cl → NH₂120°C, 24 hoursNH₃ (7M in MeOH), CuIN-(5-amino-2-methoxyphenyl)-2-({4-oxo-3-phenyl-...}acetamide52%
Cl → OMe80°C, 8 hoursNaOMe, DMFN-(2,5-dimethoxyphenyl)-2-({4-oxo-3-phenyl-...}acetamide68%

Mechanistic Insight :

  • Copper iodide catalyzes amination via a radical intermediate pathway.

  • Methoxy substitution proceeds via SNAr mechanism in polar aprotic solvents like DMF .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid derivatives.

Reaction Conditions Reagents Product Yield Reference
Acetamide → Carboxylic AcidReflux, 6 hours6M HCl, H₂O/EtOH (1:1)2-({4-oxo-3-phenyl-...}sulfanyl)acetic acid85%
Acetamide → Amide CleavageRT, 2 hoursLiAlH₄, THFN-(5-chloro-2-methoxyphenyl)amine + thienopyrimidine73%

Applications :

  • Hydrolysis products serve as intermediates for further functionalization (e.g., esterification).

  • Lithium aluminum hydride reduces the acetamide to a primary amine.

Cyclocondensation Reactions

The thieno[3,2-d]pyrimidinone core participates in cyclocondensation to form fused heterocycles .

Reaction Conditions Reagents Product Yield Reference
Formation of Triazole100°C, 12 hoursNaN₃, CuSO₄, DMFThieno[3,2-d]pyrimidine-triazole hybrid60%
Thiophene Ring ExpansionReflux, 8 hoursMaleic anhydride, tolueneDihydrothieno[3,2-e]diazepinone derivative48%

Structural Impact :

  • Triazole hybrids show enhanced kinase inhibition compared to the parent compound .

  • Ring expansion modifies the electron density of the core, affecting binding to biological targets .

Alkylation at the Pyrimidinone Nitrogen

The N-H group in the pyrimidinone ring undergoes alkylation to introduce substituents.

Reaction Conditions Reagents Product Yield Reference
N-Alkylation with Ethyl Br60°C, 6 hoursK₂CO₃, DMF, ethyl bromide3-ethyl-4-oxo-...thieno[3,2-d]pyrimidin-2-yl derivative75%
BenzylationRT, 24 hoursBnCl, TEA, CH₃CN3-benzyl-4-oxo-...thieno[3,2-d]pyrimidin-2-yl analog82%

Optimization Note :

  • Alkylation efficiency depends on the base (K₂CO₃ vs. TEA) and solvent polarity.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the thiophene ring.

Reaction Conditions Reagents Product Yield Reference
[2+2] Cycloaddition254 nm, 8 hoursAcetone, O₂-freeThieno[3,2-d]pyrimidine dimer38%

Limitation : Low yield due to competing side reactions; requires rigorous deoxygenation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogs identified in the evidence:

Compound Name / ID Core Structure Substituents on Core Acetamide Group Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Phenyl 5-Chloro-2-methoxyphenyl C₂₁H₁₇ClN₃O₃S₂ 458.96 Not reported
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-6-one 4-Methyl 2,3-Dichlorophenyl C₁₃H₁₁Cl₂N₃O₂S 344.21 230
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Hexahydrobenzothieno[2,3-d]pyrimidin-4-one 3-(4-Methylphenyl) 4-Chloro-2-methoxy-5-methylphenyl Not reported Not reported Not reported
2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (477332-87-9) Quinazolin-4-one 3-(p-Tolyl) 2-(Trifluoromethyl)phenyl C₂₄H₁₉F₃N₃O₂S 470.49 Not reported
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (379236-68-7) Thieno[2,3-d]pyrimidin-4-one 3-Propenyl, 5-(5-methylfuran) 2-Methylphenyl C₂₄H₂₂N₃O₃S₂ 476.58 Not reported
Key Observations:
  • Core Diversity: The target compound’s thieno[3,2-d]pyrimidin-4-one core distinguishes it from analogs with pyrimidin-6-one () or quinazolin-4-one () backbones.
  • Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound may enhance lipophilicity compared to 2,3-dichlorophenyl () or trifluoromethylphenyl () groups.
  • Molecular Weight: The target compound (458.96 g/mol) is heavier than the pyrimidin-6-one analog (344.21 g/mol) but lighter than the quinazolinone derivative (470.49 g/mol).
Bioactivity:
  • Antibacterial Potential: N-Substituted acetamides with sulfanyl linkers (e.g., ) often exhibit antibacterial activity, though specific data for the target compound are unavailable.

Key Research Findings

  • : The pyrimidin-6-one analog showed a high melting point (230°C), indicative of crystalline stability, and elemental analysis aligned with theoretical values (C: 45.29% vs. 45.36% calculated) .
  • : The methylfuran-substituted thieno[2,3-d]pyrimidine derivative (379236-68-7) includes a propenyl group, which may enhance conformational flexibility for target binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound’s core structure suggests a multi-step synthesis involving:

Thienopyrimidinone formation : Cyclization of substituted thiophene derivatives with urea/thiourea under acidic conditions .

Sulfanyl group introduction : Nucleophilic substitution at the 2-position of the thienopyrimidinone scaffold using a thiol-containing intermediate (e.g., mercaptoacetic acid derivatives) .

Acetamide coupling : Reacting the sulfanyl intermediate with 5-chloro-2-methoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

  • Optimization : Use controlled stoichiometry (1:1.2 molar ratio for nucleophilic substitution), inert atmosphere (N₂/Ar), and catalytic DMAP to suppress side reactions. Monitor purity via HPLC at each step .

Q. How can the molecular structure and conformation of this compound be validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the folded conformation). Compare with analogous structures (e.g., N-(4-chlorophenyl) derivatives showing intramolecular N–H⋯N bonds ).
  • NMR spectroscopy : Assign peaks using ¹H-¹³C HSQC/HMBC to confirm regiochemistry. Key signals:
  • Thienopyrimidinone C=O at δ ~165–170 ppm (¹³C).
  • Sulfanyl (–S–) adjacent protons at δ ~3.5–4.0 ppm (¹H) .
  • FTIR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C–S, ~650 cm⁻¹) groups .

Advanced Research Questions

Q. What structural features influence the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically explored?

  • Key features :

  • Thienopyrimidinone core : Critical for kinase inhibition via π-π stacking with ATP-binding pockets .
  • 5-Chloro-2-methoxyphenyl group : Enhances lipophilicity (logP ~3.5) and membrane permeability .
  • Sulfanyl bridge : Modulates solubility and redox stability; replacing –S– with –SO₂– may alter potency .
    • SAR strategies :
  • Syntize analogs with varied substituents (e.g., –OCH₃ → –CF₃, –Cl → –F) and assay against target enzymes (e.g., tyrosine kinases).
  • Use molecular docking (AutoDock Vina) to predict binding affinities to kinases like EGFR or VEGFR2 .

Q. How can computational chemistry predict the compound’s reactivity and stability under physiological conditions?

  • Approaches :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess HOMO-LUMO gaps (predicting redox stability) and electrostatic potential (MESP) maps for nucleophilic/electrophilic sites .
  • MD simulations : Simulate solvation in water/octanol to estimate partition coefficients (logP) and aggregation propensity .
    • Validation : Compare computational logP with experimental HPLC-derived values (e.g., ChromLogD method) .

Q. What experimental strategies resolve contradictions in reported biological activity data for thienopyrimidine derivatives?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions (e.g., ATP concentration variations).
  • Compound purity (e.g., residual solvents affecting activity).
    • Solutions :

Validate purity via LC-MS (>98%).

Standardize assays (e.g., constant [ATP] = 1 mM).

Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.